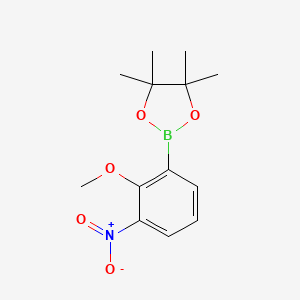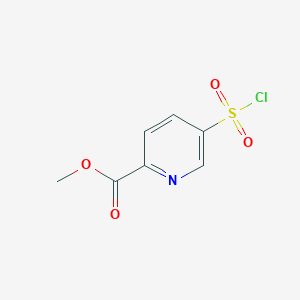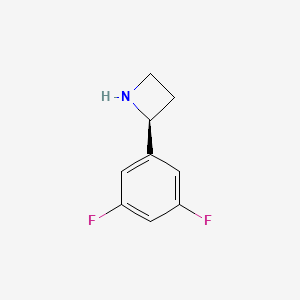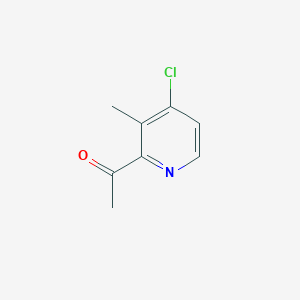
2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MNPB, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. MNPB is a versatile and efficient reagent that can be used in a variety of chemical reactions, particularly in the synthesis of complex organic molecules. In
科学的研究の応用
Synthesis of Novel Derivatives and Polyenes
A notable application of organoborane derivatives involves the synthesis of pinacolylboronate-substituted stilbenes, which have been employed to create boron-capped polyenes. These compounds are promising intermediates for developing new materials for technologies such as liquid crystal displays (LCDs) and have potential therapeutic applications for neurodegenerative diseases due to their biological activities (Das et al., 2015).
Material Science and Polymer Synthesis
In the realm of materials science, the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the compound's role in producing polymers with narrow molecular weight distribution and high regioregularity. These polymers are essential for electronics and optoelectronics, indicating the compound's value in advanced material synthesis (Yokozawa et al., 2011).
Organic Synthesis and Catalysis
Research also delves into the compound's role in organic synthesis, particularly in hydroboration reactions. A study described the preparation of 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane, showcasing its utility in the transition metal-catalyzed hydroboration of alkenes to produce organoboronate esters. This highlights its significance in synthetic chemistry for creating complex molecules with high specificity and efficiency (Fritschi et al., 2008).
Crystallography and Structural Analysis
Another fascinating application is in the field of crystallography, where the crystal structure of related organoborane compounds has been determined to understand their molecular geometry, bonding, and potential for forming complex structures. Such studies are fundamental for designing new materials and understanding the properties of existing ones (Seeger & Heller, 1985).
Biological Applications and Sensor Development
In biological research, derivatives of the compound have been synthesized for potential use as lipogenic inhibitors, representing a novel approach to treating diseases associated with lipid metabolism. This indicates its broader implications in medicinal chemistry and drug development (Das et al., 2011).
特性
IUPAC Name |
2-(2-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(15(16)17)11(9)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHCSEPRRUKNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)



![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)


